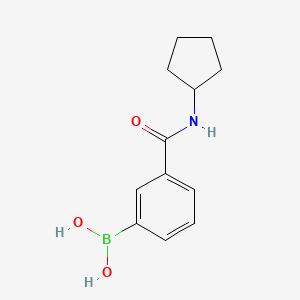

(3-(Cyclopentylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOBFDGZJVJNBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396268 | |

| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-24-7 | |

| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (3-(Cyclopentylcarbamoyl)phenyl)boronic acid is a compound for which specific, peer-reviewed research on its mechanism of action is not publicly available. This guide, therefore, presents a detailed overview of the putative mechanisms of action based on the well-established biological activities of the phenylboronic acid chemical class. The information herein is intended to provide a foundational understanding for research and development professionals by extrapolating from the known pharmacology of structurally related compounds.

Executive Summary

This compound belongs to the class of phenylboronic acids, a versatile group of compounds with significant applications in medicinal chemistry. The boronic acid moiety is a key pharmacophore that can interact with various biological targets, primarily through the formation of reversible covalent bonds with serine and threonine residues in enzyme active sites. This technical guide explores three primary putative mechanisms of action for this compound, based on established targets of similar boronic acid-containing molecules:

-

Inhibition of Serine Proteases: Arylboronic acids are known to be potent competitive inhibitors of serine proteases, which play crucial roles in various physiological and pathological processes.

-

Inhibition of the 26S Proteasome: The proteasome is a critical cellular machinery for protein degradation, and its inhibition is a validated strategy in cancer therapy. Boronic acid-containing drugs, such as bortezomib, are clinically approved proteasome inhibitors.

-

Inhibition of Polyamine Biosynthesis: The polyamine pathway is essential for cell growth and proliferation, and its enzymes are potential targets for therapeutic intervention. Boronic acids can potentially inhibit key enzymes in this pathway, such as spermidine synthase.

This document provides a comprehensive analysis of these potential mechanisms, including associated signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further research.

Putative Mechanism of Action 1: Serine Protease Inhibition

Background

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, with a serine residue acting as the nucleophile in their active site[1]. They are involved in a wide range of physiological processes, including digestion, blood coagulation, and immunity[1][2]. Dysregulation of serine protease activity is implicated in various diseases, making them attractive therapeutic targets. Arylboronic acids have been identified as strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin[3][4].

Molecular Mechanism

The inhibitory action of arylboronic acids against serine proteases is attributed to the Lewis acidic nature of the boron atom[5]. The boron atom forms a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis[5]. This interaction blocks the catalytic activity of the enzyme. The binding affinity is often pH-dependent[3][4].

Signaling Pathway

Inhibition of specific serine proteases can modulate various signaling pathways. For instance, inhibition of proteases involved in the activation of Protease-Activated Receptors (PARs) can disrupt downstream signaling cascades that regulate inflammation, cell proliferation, and other cellular responses[2].

Quantitative Data for Phenylboronic Acid Serine Protease Inhibitors

The following table summarizes the inhibitory constants (Ki) for various phenylboronic acid derivatives against chymotrypsin. This data provides a reference for the potential potency of this compound.

| Compound | Enzyme | Ki (µM) | Reference |

| Phenylboronic acid | α-Chymotrypsin | 2100 | J. Biol. Chem. 248 (1973): 827-831 |

| 4-Toluylboronic acid | α-Chymotrypsin | 1400 | J. Biol. Chem. 248 (1973): 827-831 |

| 3-Nitro-4-fluorophenylboronic acid | α-Chymotrypsin | 130 | J. Biol. Chem. 248 (1973): 827-831 |

| 3,5-Dinitrophenylboronic acid | α-Chymotrypsin | 40 | J. Biol. Chem. 248 (1973): 827-831 |

Experimental Protocol: Chymotrypsin Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a boronic acid compound against α-chymotrypsin.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate

-

Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)

-

This compound or other test inhibitor

-

Solvent for inhibitor (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

Cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare the Tris-HCl buffer.

-

Dissolve BTEE in a suitable solvent (e.g., 50% methanol) to a stock concentration (e.g., 1.07 mM).

-

Dissolve α-chymotrypsin in 1 mM HCl to a stock concentration (e.g., 1 mg/mL). Dilute further in 1 mM HCl to an appropriate working concentration (e.g., 10-30 µg/mL) just before use.

-

Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor.

-

-

Assay Setup:

-

Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

-

In a cuvette, add 1.5 mL of Tris-HCl buffer and 1.4 mL of the BTEE solution.

-

Add a specific volume of the inhibitor solution (or solvent for control).

-

Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding 0.1 mL of the diluted α-chymotrypsin solution.

-

Immediately start recording the increase in absorbance at 256 nm for 4-5 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (ΔA256/min) from the linear portion of the curve.

-

Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors[6].

-

Putative Mechanism of Action 2: 26S Proteasome Inhibition

Background

The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle progression, and apoptosis[7][8]. The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells[8][9][10][11]. Boronic acid-containing compounds, most notably the FDA-approved drug bortezomib, are potent and selective proteasome inhibitors[12][13][14][15].

Molecular Mechanism

Boronic acid-based proteasome inhibitors, such as bortezomib, act as reversible inhibitors of the 26S proteasome[15][16]. The boron atom in the inhibitor forms a stable but reversible complex with the N-terminal threonine residue in the active site of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome[15][16]. This inhibition prevents the degradation of key pro-apoptotic proteins and cell cycle regulators.

Signaling Pathway

Proteasome inhibition triggers apoptosis through multiple interconnected signaling pathways[8][9]. The accumulation of pro-apoptotic proteins (e.g., p53, Bax, Bak) and the inhibition of the pro-survival NF-κB pathway are key events. Additionally, the accumulation of unfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and the unfolded protein response (UPR), which can also initiate apoptosis[8].

Quantitative Data for Boronic Acid Proteasome Inhibitors

The following table presents the inhibitory concentrations (IC50) and constants (Ki) for several boronic acid-based proteasome inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | 3-20 | 1.6 | Blood. 2009;113(23):5927–37[13][16] |

| Ixazomib | 20S Proteasome (Chymotrypsin-like) | - | 4.9 | Structure. 2006; 14(3):451-6[14][17] |

| Delanzomib | 20S Proteasome (Chymotrypsin-like) | - | 1.4 | Structure. 2006; 14(3):451-6[14][17] |

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a cell-based assay to measure the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium and supplements

-

This compound or other test inhibitor

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar) containing:

-

Luminogenic substrate (e.g., Suc-LLVY-aminoluciferin)

-

Assay buffer

-

Luciferase

-

-

White-walled multi-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Plating:

-

Plate cells in a white-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the boronic acid inhibitor in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).

-

Incubate the cells for the desired treatment period (e.g., 2-4 hours) at 37°C in a CO2 incubator.

-

-

Assay Reagent Preparation and Addition:

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions. This typically involves reconstituting the substrate and mixing it with the assay buffer and luciferase.

-

Allow the plate to equilibrate to room temperature.

-

Add a volume of the prepared Proteasome-Glo™ reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

-

Signal Measurement:

-

Mix the contents of the wells on a plate shaker for 2 minutes at room temperature.

-

Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the proteasome activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Putative Mechanism of Action 3: Inhibition of Polyamine Biosynthesis

Background

Polyamines, such as putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation[18]. The polyamine biosynthesis pathway is tightly regulated, and its dysregulation is often associated with cancer. Enzymes in this pathway, such as spermidine synthase (SPDS), represent potential targets for anticancer drug development.

Molecular Mechanism

This compound, due to its structural features, could potentially act as an inhibitor of key enzymes in the polyamine biosynthesis pathway, such as spermidine synthase. Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine[19]. A boronic acid inhibitor could potentially bind to the active site of SPDS, preventing the binding of substrates and thus inhibiting the synthesis of spermidine.

Signaling Pathway

Inhibition of polyamine biosynthesis leads to the depletion of intracellular polyamine pools. This depletion can induce cell cycle arrest and inhibit cell proliferation by affecting various downstream processes, including DNA replication, transcription, and translation.

Quantitative Data for Spermidine Synthase Inhibitors

The following table provides IC50 values for known inhibitors of spermidine synthase, offering a comparative basis for the potential activity of this compound.

| Compound | Enzyme | IC50 (µM) | Reference |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermidine Synthase | 43 | J Biol Chem. 2011; 286(44): 38416–38424[20] |

| AdoDATO (S-adenosyl-1,8-diamino-3-thiooctane) | Thermotoga maritima PAPT | 0.2 | Structure. 2002; 10(8): 1041–1050[5] |

| 4-MCHA | Rat Spermidine Synthase | 1.4 | J Med Chem. 1990; 33(5): 1380-1385[12] |

Experimental Protocol: Spermidine Synthase Activity Assay

This protocol describes a method to measure the activity of spermidine synthase and its inhibition by a test compound.

Materials:

-

Purified spermidine synthase enzyme

-

Putrescine

-

Decarboxylated S-adenosylmethionine (dcSAM), potentially radiolabeled (e.g., [³⁵S]dcSAM) for a radiometric assay, or a fluorescent detection method can be used.

-

This compound or other test inhibitor

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Scintillation counter and scintillation fluid (for radiometric assay) or a fluorometer

-

HPLC system for product quantification (alternative method)

Procedure (Radiometric Assay):

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, putrescine, and [³⁵S]dcSAM.

-

Add various concentrations of the boronic acid inhibitor (or vehicle control) to the reaction tubes.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified spermidine synthase enzyme.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

The product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), can be separated from the unreacted [³⁵S]dcSAM using various chromatographic methods (e.g., ion-exchange chromatography or HPLC).

-

-

Quantification:

-

The amount of radioactive product is quantified using a scintillation counter.

-

-

Data Analysis:

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Alternative Fluorescence-Based Assay:

A fluorescence-based assay can also be employed, where the production of spermidine is coupled to a reaction that generates a fluorescent product, offering a non-radioactive alternative[21].

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental evidence, its chemical structure strongly suggests potential interactions with several key biological targets. This guide has detailed three plausible mechanisms: inhibition of serine proteases, inhibition of the 26S proteasome, and inhibition of polyamine biosynthesis. For each putative mechanism, we have provided an overview of the molecular interactions, the relevant signaling pathways, comparative quantitative data from related compounds, and detailed experimental protocols to guide further investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for their studies to uncover the specific biological activities of this and other novel phenylboronic acid derivatives. The provided experimental workflows and diagrams serve as practical tools to facilitate the design and execution of these crucial investigations.

References

- 1. Serine protease - Wikipedia [en.wikipedia.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The crystal structure of spermidine synthase with a multisubstrate adduct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proteasome inhibition induces both pro- and anti-cell death pathways in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

- 12. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 20. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potent Biological Activity of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of Phenylboronic Acids in Modern Therapeutics

Phenylboronic acids have transitioned from being versatile synthetic intermediates to a class of compounds with profound and diverse biological activities. Their unique ability to form reversible covalent bonds with diols has positioned them as key players in the development of sensors, drug delivery systems, and, most notably, potent enzyme inhibitors. This guide provides an in-depth technical exploration of the biological activity of a specific derivative, (3-(Cyclopentylcarbamoyl)phenyl)boronic acid, with a primary focus on its significant potential as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease, a critical target in antiviral therapy. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document will extrapolate from closely related analogues and the broader class of arylboronic acids to provide a comprehensive understanding of its likely mechanism of action, therapeutic potential, and the experimental workflows required for its evaluation.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 850567-24-7 |

| Molecular Formula | C₁₂H₁₆BNO₃ |

| Molecular Weight | 233.07 g/mol |

| Structure | (Diagram of the chemical structure would be placed here in a full whitepaper) |

Core Biological Activity: Potent Inhibition of HCV NS3 Protease

The Hepatitis C virus is a major global health concern, and the viral NS3/4A serine protease is essential for its replication, making it a prime target for antiviral drug development. Arylboronic acids have emerged as a class of highly potent, reversible covalent inhibitors of this enzyme. The boronic acid moiety acts as a "warhead," forming a stable, yet reversible, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.

Mechanism of Action: A Covalent Dance with the Catalytic Serine

The inhibitory activity of phenylboronic acids against serine proteases like HCV NS3 is a well-established mechanism. The boron atom, being electron deficient, is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The reversibility of this covalent bond is a key feature, potentially leading to a more favorable safety profile compared to irreversible inhibitors.

The general mechanism can be visualized as follows:

Caption: Reversible covalent inhibition of HCV NS3 protease by a phenylboronic acid derivative.

The potency of these inhibitors can be fine-tuned through modifications to the phenyl ring. The cyclopentylcarbamoyl group at the meta-position of the phenyl ring in our target molecule likely plays a crucial role in establishing favorable interactions with the enzyme's binding pocket, enhancing both affinity and selectivity. Structure-activity relationship (SAR) studies on similar series of boronic acid inhibitors have demonstrated that optimization of such substituents can lead to compounds with picomolar activity[1].

Anticipated Therapeutic Applications and Broader Potential

While the most compelling evidence points towards its use as an anti-HCV agent, the broader class of phenylboronic acids exhibits a wide range of biological activities that warrant investigation for this compound.

Anticancer Potential

Phenylboronic acid derivatives have shown promise as anticancer agents, with some compounds inducing apoptosis and inhibiting tubulin polymerization[2]. The mechanism often involves the inhibition of proteasomes, which are crucial for protein degradation and cell cycle regulation. The cyclopentylcarbamoyl moiety could potentially confer selectivity for specific cancer cell lines.

Antibacterial Activity

The development of novel antibacterial agents is a critical area of research. Phenylboronic acids have demonstrated inhibitory activity against bacterial enzymes, including β-lactamases, which are responsible for antibiotic resistance. Further screening against a panel of pathogenic bacteria could reveal a role for this compound in combating infectious diseases.

Experimental Evaluation: A Roadmap for Researchers

To fully characterize the biological activity of this compound, a series of well-defined experimental protocols should be employed.

Primary Screening: HCV NS3 Protease Inhibition Assay

The initial assessment of inhibitory activity against HCV NS3 protease can be performed using a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A peptide substrate containing a fluorophore and a quencher is cleaved by the NS3 protease, leading to an increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a lower fluorescence signal.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the compound to various concentrations in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 20% glycerol).

-

Prepare a solution of recombinant HCV NS3/4A protease in assay buffer.

-

Prepare a solution of a FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the diluted compound or DMSO (control) to each well.

-

Add 48 µL of the NS3/4A protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.

-

Monitor the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Workflow Diagram:

References

(3-(Cyclopentylcarbamoyl)phenyl)boronic Acid and its Analogs: A Technical Guide to Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzyme inhibition properties of phenylboronic acids, with a focus on analogs of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid. Due to the limited publicly available data on this specific molecule, this paper synthesizes information from closely related substituted phenylboronic acids to provide a representative understanding of their potential as enzyme inhibitors, particularly targeting serine proteases.

Introduction to Phenylboronic Acids as Enzyme Inhibitors

Boronic acids are a class of compounds that have garnered significant attention in medicinal chemistry as potent and often reversible inhibitors of various enzymes, most notably serine proteases.[1] Their mechanism of action involves the boron atom acting as a Lewis acid, which forms a stable, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[2] This structure mimics the transition state of substrate hydrolysis, thereby effectively blocking the enzyme's catalytic activity.[3] The versatility of the phenylboronic acid scaffold allows for various substitutions on the phenyl ring to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Inhibition Data

Table 1: Inhibition of β-Lactamases by Substituted Phenylboronic Acid Analogs

| Compound/Analog | Enzyme | Inhibition Constant (Ki) | Percent Inhibition |

| 3-Azidomethylphenyl boronic acid | KPC-2 (Class A Carbapenemase) | 2.3 µM[3] | 76% at 100 µM[3] |

| 3-Azidomethylphenyl boronic acid | AmpC (Class C Cephalosporinase) | 700 nM[3] | 100% at 100 µM[3] |

| Triazole derivative of 3-azidomethylphenyl boronic acid (cpd 5) | KPC-2 | 730 nM[3] | Not Reported |

| Triazole derivative of 3-azidomethylphenyl boronic acid (cpd 10a) | AmpC | 140 nM[3] | Not Reported |

| 3-(dihydroxyboryl)benzoic acid | DD-carboxypeptidase R39 | IC50 = 400 µM[4] | Not Reported |

Table 2: Inhibition of Proteasome Subunits by Boronic Acid Derivatives

| Compound/Analog | Proteasome Subunit | Inhibition Constant (Ki) |

| Bortezomib | 20S Proteasome | 1.6 nM[5] |

| Ixazomib | 20S Proteasome | 4.9 nM[5] |

| Delanzomib | 20S Proteasome | 1.4 nM[5] |

| Tyropeptin-boronic acid derivative (AS-06) | Not specified | Not Reported |

| Tyropeptin-boronic acid derivative (AS-29) | Not specified | Not Reported |

Note: The data for Bortezomib, Ixazomib, and Delanzomib are provided as a reference for potent dipeptidyl boronic acid proteasome inhibitors.[6][7]

Mechanism of Serine Protease Inhibition

The inhibitory action of phenylboronic acids against serine proteases is a well-characterized process. The boronic acid moiety is key to this interaction.

Caption: Covalent inhibition of a serine protease by a boronic acid.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzyme inhibitory potential of compounds like this compound.

β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is adapted for determining the inhibitory activity against Class C β-lactamases, such as AmpC.

Materials:

-

Purified AmpC β-lactamase

-

This compound or analog

-

Nitrocefin (chromogenic substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

DMSO (for inhibitor stock solution)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).

-

Prepare a working solution of nitrocefin in the assay buffer (final concentration typically 100 µM).

-

Dilute the purified AmpC enzyme in assay buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over a few minutes.

-

-

Assay Setup:

-

In a 96-well plate, add varying concentrations of the inhibitor (prepared by serial dilution from the stock). Include a vehicle control (DMSO only).

-

Add the AmpC enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the nitrocefin solution to all wells.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or mixed inhibition (e.g., Dixon or Lineweaver-Burk plots).

-

Proteasome Inhibition Assay (Fluorogenic)

This protocol is designed to measure the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes.

-

This compound or analog.

-

Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

-

DMSO (for inhibitor stock solution).

-

Black, opaque 96-well microplate.

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the boronic acid inhibitor in DMSO (e.g., 10 mM).

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO (e.g., 10 mM).

-

Dilute the proteasome preparation in assay buffer.

-

-

Assay Setup:

-

In a black 96-well plate, add different concentrations of the inhibitor. Include a vehicle control.

-

Add the proteasome solution to each well and pre-incubate for about 15 minutes at 37°C.

-

-

Initiation and Measurement:

-

Start the reaction by adding the fluorogenic substrate (final concentration typically 20-100 µM) to each well.

-

Measure the increase in fluorescence over time in a microplate reader set to the appropriate excitation and emission wavelengths. The cleavage of the AMC group from the peptide results in a fluorescent signal.

-

-

Data Analysis:

-

Determine the reaction rates from the linear phase of the fluorescence signal increase.

-

Calculate the percent inhibition and IC50 values as described for the β-lactamase assay.

-

Determine the Ki value through kinetic studies with varying substrate and inhibitor concentrations.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for enzyme inhibition studies and the logical relationship in structure-activity relationship (SAR) studies.

Caption: General experimental workflow for enzyme inhibition assays.

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Conclusion

Phenylboronic acids, including the structural class of this compound, represent a promising area for the development of novel enzyme inhibitors. Their ability to target serine proteases through a transition-state mimicry mechanism makes them valuable candidates for therapeutic intervention in various diseases, including bacterial infections and cancer. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation and optimization of these compounds. Further research into the specific inhibitory profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Carbamoyl Phenylboronic Acids as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylboronic acids, with a specific focus on the role of the carbamoyl moiety, in the context of enzyme inhibition. Phenylboronic acids have emerged as a prominent class of reversible covalent inhibitors, particularly against serine β-lactamases, which are key drivers of bacterial resistance to β-lactam antibiotics. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of potent and selective therapeutic agents.

Mechanism of Action: Inhibition of Serine β-Lactamases

Phenylboronic acids function as transition-state analog inhibitors. The boron atom is electrophilic and is attacked by the nucleophilic serine residue (e.g., Ser64 in AmpC) in the active site of serine β-lactamases. This interaction forms a stable, reversible tetrahedral covalent adduct, mimicking the high-energy intermediate of β-lactam hydrolysis.[1][2] By sequestering the enzyme in this inactive state, the boronic acid inhibitor prevents the degradation of β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.[3][4]

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of phenylboronic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. While extensive SAR data for the carbamoyl group itself is not widely published, studies on analogous compounds provide critical insights. The following table summarizes the inhibitory activity (Ki) of various substituted phenylboronic acids against key Class A and Class C β-lactamases.

| Compound ID | Phenyl Ring Substituent | Target Enzyme | Ki (µM) | Reference |

| 1 | Unsubstituted | KPC-2 | 1.8 | [2] |

| GES-5 | 1.3 | [2] | ||

| AmpC | >50 | [2] | ||

| 2 | 2-prop-2-enoic acid | KPC-2 | 0.4 | [2] |

| GES-5 | 0.3 | [2] | ||

| AmpC | >50 | [2] | ||

| 3 | 3-prop-2-enoic acid | KPC-2 | 2.5 | [2] |

| GES-5 | 1.8 | [2] | ||

| AmpC | 1.0 | [2] | ||

| 4 | 2-propanoic acid | KPC-2 | 0.08 | [2] |

| GES-5 | 0.06 | [2] | ||

| AmpC | >50 | [2] | ||

| 5 | 3-propanoic acid | KPC-2 | 1.0 | [2] |

| GES-5 | 0.8 | [2] | ||

| AmpC | 0.5 | [2] |

Analysis of SAR Trends:

-

Positional Importance: The data clearly indicates that the position of the substituent dramatically influences selectivity between Class A (KPC-2, GES-5) and Class C (AmpC) enzymes. Ortho-substituted compounds (like 2 and 4 ) show high potency against Class A enzymes but are poor inhibitors of AmpC.[2] Conversely, meta-substituted compounds (like 3 and 5 ) exhibit more balanced or preferential activity against Class C AmpC.[2]

-

Substituent Nature: The propanoic acid side chain in compound 4 leads to a significant increase in potency against KPC-2 and GES-5 compared to the acrylic acid side chain in compound 2 .[2] This suggests that the flexibility and specific interactions of the saturated chain are favored in the active site of these Class A enzymes.

-

Role of the Carbamoyl Group: The compound (4-carbamoylphenyl)boronic acid places a carbamoyl group at the para position.[5] Based on the established SAR principles, this group's influence would be significant. The carbamoyl moiety (-CONH2) is a potent hydrogen bond donor and acceptor. Its placement could facilitate crucial interactions with active site residues, potentially enhancing binding affinity. For instance, in the AmpC active site, the inhibitor's side chains often interact with residues like Asn152, Gln120, and Tyr221. A carbamoyl group could form favorable hydrogen bonds with these or similar residues, anchoring the inhibitor and improving potency. However, without direct experimental data, this remains a well-founded hypothesis requiring empirical validation.

Experimental Protocols

A. General Protocol for Synthesis of Substituted Phenylboronic Acids

A common method for synthesizing arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6]

-

Starting Materials: Aryl halide (e.g., 4-bromobenzamide for 4-carbamoylphenylboronic acid), bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., PdCl2(dppf)), and a base (e.g., potassium acetate).

-

Reaction Setup: Combine the aryl halide (1.0 eq), B2pin2 (1.1 eq), potassium acetate (3.0 eq), and PdCl2(dppf) (0.03 eq) in an anhydrous, deoxygenated solvent such as dioxane or DMF.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: The resulting pinacol boronic ester is then hydrolyzed to the free boronic acid. Dissolve the crude ester in a solvent mixture like THF/water or acetone/water and treat with an acid (e.g., HCl) or a transesterification agent like methylboronic acid.[7]

-

Final Purification: Purify the final phenylboronic acid product by recrystallization or silica gel column chromatography to yield the pure compound.

B. Protocol for β-Lactamase Inhibition Assay

Enzyme kinetics are typically performed to determine the inhibition constant (Ki).

-

Materials: Purified β-lactamase enzyme (e.g., AmpC), chromogenic substrate (e.g., nitrocefin), assay buffer (e.g., 50 mM sodium phosphate, pH 7.0), test inhibitor compounds dissolved in DMSO, and a 96-well microplate reader.

-

Assay Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with enzyme and DMSO but no inhibitor.

-

Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25 °C) to allow for binding equilibrium.

-

Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the specific enzyme.[2]

-

-

Data Acquisition: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using the microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value by plotting the percent inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the apparent inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[2]

-

Workflow for SAR-Guided Inhibitor Design

The development of novel inhibitors is an iterative process that integrates chemical synthesis, biological evaluation, and computational modeling to refine molecular structures for improved potency and selectivity.

Conclusion

The phenylboronic acid scaffold represents a highly promising foundation for the development of broad-spectrum or class-specific β-lactamase inhibitors. Structure-activity relationship studies have revealed that inhibitory potency and selectivity are exquisitely sensitive to the substitution pattern on the phenyl ring. While ortho-substituents tend to favor inhibition of Class A enzymes like KPC-2, meta-substituents can confer potent activity against Class C enzymes such as AmpC.

The (4-carbamoylphenyl)boronic acid derivative incorporates a key functional group capable of forming strong hydrogen bonds, a critical interaction for high-affinity binding within an enzyme's active site. Although detailed comparative data is pending, its chemical properties suggest it is a valuable candidate for further investigation. Future work should focus on the systematic synthesis and evaluation of ortho-, meta-, and para-carbamoylphenylboronic acids and their N-substituted derivatives to fully elucidate their SAR and unlock their therapeutic potential in combating antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase | Publicación [silice.csic.es]

- 4. Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. | Semantic Scholar [semanticscholar.org]

- 5. 4-Aminocarbonylphenylboronic acid | C7H8BNO3 | CID 2737811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Expanding Role of Boronic Acids in Medicinal Chemistry and Drug Design: A Technical Guide

Introduction

Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from the periphery of medicinal chemistry to become a cornerstone in the design and development of novel therapeutics.[1][2] Initially perceived with caution due to potential toxicity, this view has been thoroughly revised, largely catalyzed by the clinical success of the proteasome inhibitor bortezomib.[1][2] Today, a growing number of boronic acid-containing drugs have received FDA approval, validating their therapeutic potential across a range of diseases, including cancer and infectious diseases.[1][3]

This technical guide provides an in-depth exploration of the multifaceted role of boronic acids in modern drug discovery. We will delve into their unique chemical properties and mechanisms of action, survey their diverse therapeutic applications, present key quantitative data for prominent boronic acid-based drugs, and provide detailed experimental protocols for their synthesis and evaluation.

Core Principles: The Unique Chemistry of Boronic Acids

The utility of boronic acids in medicinal chemistry stems from their distinct electronic structure. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[4] This Lewis acidity allows boronic acids to readily and reversibly form covalent bonds with nucleophiles, particularly the hydroxyl groups of serine and threonine residues within the active sites of enzymes.[1][5] This reversible covalent inhibition mechanism is a key differentiator from many traditional non-covalent inhibitors, often leading to enhanced potency and prolonged target engagement.[5][6]

Furthermore, boronic acids can exist in equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized boronate state upon binding to a diol, such as those found in saccharides.[7] This property has been exploited in the development of glucose sensors and targeted drug delivery systems.[7][8]

Therapeutic Applications of Boronic Acid-Based Drugs

The unique reactivity of the boronic acid moiety has enabled the development of inhibitors for several important enzyme classes, leading to significant therapeutic breakthroughs.

Proteasome Inhibitors in Oncology

The ubiquitin-proteasome pathway is a critical cellular machinery responsible for the degradation of ubiquitinated proteins, playing a central role in cell cycle regulation and apoptosis.[5][9] Inhibition of the 20S proteasome, the catalytic core of this pathway, has emerged as a powerful strategy in cancer therapy, particularly for multiple myeloma.[5][10]

Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval.[1][10] The boronic acid moiety of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue of the β5 subunit of the 20S proteasome, which exhibits chymotrypsin-like activity.[5] This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[5]

Ixazomib (Ninlaro®) , a second-generation oral proteasome inhibitor, shares a similar mechanism of action with bortezomib but possesses improved pharmacokinetic properties.[11][12]

Signaling Pathway of the Ubiquitin-Proteasome System and Inhibition by Boronic Acids

Caption: Inhibition of the 20S proteasome by boronic acid drugs.

β-Lactamase Inhibitors in Infectious Diseases

Bacterial resistance to β-lactam antibiotics, primarily through the enzymatic action of β-lactamases, poses a significant global health threat. Boronic acids have been successfully developed as β-lactamase inhibitors.

Vaborbactam , a cyclic boronic acid, is a potent inhibitor of class A and class C serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[13][14] Vaborbactam's boronic acid forms a covalent adduct with the catalytic serine residue in the active site of the β-lactamase, effectively neutralizing the enzyme and restoring the activity of co-administered β-lactam antibiotics like meropenem.[14][15]

Mechanism of β-Lactamase Inhibition by Vaborbactam

Caption: Vaborbactam reversibly inhibits β-lactamase.

Serine Protease Inhibitors

The ability of boronic acids to reversibly inhibit serine proteases has led to their investigation for a variety of other therapeutic targets. For instance, peptidyl boronic acids have been developed as potent and selective inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[2][16]

Quantitative Data on Boronic Acid-Based Drugs

The potency and efficacy of boronic acid-based drugs are quantified through various in vitro and in vivo parameters. The following tables summarize key data for FDA-approved and experimental boronic acid inhibitors.

Table 1: In Vitro Potency of Boronic Acid Proteasome Inhibitors

| Compound | Target | Assay | IC₅₀ (nM) | Reference(s) |

| Bortezomib | 20S Proteasome (β5) | Enzyme Assay | 0.8 - 7.05 | [1][16] |

| RPMI-8226 (Multiple Myeloma) | Cell Viability | 15.9 | [17] | |

| U-266 (Multiple Myeloma) | Cell Viability | 7.1 | [17] | |

| Ixazomib | 20S Proteasome (β5) | Enzyme Assay | 3.4 | [11][18] |

| 20S Proteasome (β1) | Enzyme Assay | 31 | [11] | |

| 20S Proteasome (β2) | Enzyme Assay | 3500 | [11] | |

| Compound 15 | 20S Proteasome | Enzyme Assay | 4.60 | [1] |

| Compound 5c | 20S Proteasome (CT-L) | Enzyme Assay | 8.21 | [19] |

| RPMI8226 (Multiple Myeloma) | Cell Viability | 8.99 | [19] | |

| U266B (Multiple Myeloma) | Cell Viability | 6.75 | [19] |

Table 2: In Vitro Potency of Boronic Acid β-Lactamase Inhibitors

| Compound | Target Enzyme | Kᵢ (µM) | Reference(s) |

| Vaborbactam | KPC-2 | 0.056 | [13] |

| KPC-3 | 0.050 | [13] | |

| SME-2 | 0.042 | [13] | |

| CTX-M-15 | 0.022 | [13] | |

| AmpC | 0.18 | [13] | |

| OXA-48 | 14 | [13] | |

| OXA-23 | 66 | [13] |

Table 3: Pharmacokinetic Parameters of Approved Boronic Acid Drugs

| Drug | Administration | Bioavailability (%) | Half-life (t½) | Reference(s) |

| Bortezomib | Intravenous | N/A | 9-15 hours | [10] |

| Ixazomib | Oral | 58 | 9.5 days (terminal) | [11] |

| Vaborbactam | Intravenous | N/A | ~1.2 hours | [20] |

Experimental Protocols

Synthesis of Boronic Acids

A common and versatile method for the synthesis of aryl boronic acids is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[1][21] A generalized workflow is presented below.

General Workflow for Aryl Boronic Acid Synthesis

Caption: A typical workflow for synthesizing aryl boronic acids.

Detailed Protocol: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry, nitrogen-flushed flask, add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the aryl boronic acid pinacol ester.

-

Hydrolysis: The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid using various methods, such as treatment with sodium periodate (NaIO₄) or an aqueous acid.[22][23]

In Vitro Evaluation of Boronic Acid Inhibitors

20S Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

-

Materials:

-

Purified human 20S proteasome

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Boronic acid inhibitor (e.g., bortezomib)

-

96-well black microplate

-

Fluorometer

-

-

Protocol:

-

Prepare serial dilutions of the boronic acid inhibitor in assay buffer.

-

In a 96-well plate, add the 20S proteasome to each well.

-

Add the inhibitor dilutions to the respective wells and incubate for 15-30 minutes at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[24]

-

Enzyme Kinetics: Determination of Kᵢ

For reversible inhibitors like boronic acids, the inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity.

-

Protocol:

-

Perform a series of enzyme activity assays (as described above for the proteasome or a relevant serine protease assay) with varying concentrations of both the substrate and the boronic acid inhibitor.

-

Measure the initial reaction velocities (V₀) for each condition.

-

Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition).

-

A common graphical method is the Dixon plot (1/V₀ vs. [Inhibitor]) at different fixed substrate concentrations to determine the Kᵢ.[25][26] Alternatively, non-linear regression analysis of the velocity data against the appropriate inhibition equation can be used.[10]

-

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a boronic acid compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[27]

-

Materials:

-

Cancer cell line of interest (e.g., RPMI-8226 for multiple myeloma)

-

Complete culture medium

-

Boronic acid compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplate

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with serial dilutions of the boronic acid compound for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Boronic acids have firmly established their place as a privileged scaffold in medicinal chemistry. Their unique ability to form reversible covalent bonds with key enzymatic residues has been a game-changer in the development of potent and selective inhibitors. The clinical success of bortezomib, ixazomib, and vaborbactam has paved the way for the exploration of boronic acids against a wider array of therapeutic targets.

Future research in this area is likely to focus on several key aspects:

-

Novel Target Identification: Expanding the application of boronic acid-based inhibitors to new enzyme classes and disease pathways.

-

Improving Drug-like Properties: Enhancing the oral bioavailability, metabolic stability, and safety profiles of boronic acid-containing compounds.

-

Targeted Delivery: Leveraging the diol-binding properties of boronic acids for the development of sophisticated drug delivery systems that can target specific tissues or cell types.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of SAR to design next-generation boronic acid inhibitors with improved potency and selectivity.[19][28]

The versatility and proven track record of boronic acids ensure that they will remain a fertile ground for innovation in drug discovery and development for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Document: Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid p... - ChEMBL [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. resources.rndsystems.com [resources.rndsystems.com]

- 25. Analytical aspects of enzyme reversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. atcc.org [atcc.org]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Screening of Novel Boronic Acid Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical methodologies involved in the discovery and screening of novel boronic acid inhibitors. Boronic acids represent a versatile class of compounds with significant therapeutic potential, acting as potent inhibitors of various enzyme classes, most notably serine proteases and metallo-β-lactamases. Their unique mechanism of action, involving the formation of a reversible covalent bond with the catalytic serine or a key active site nucleophile, mimics the transition state of the enzymatic reaction, leading to high-affinity inhibition. This guide will delve into the screening strategies, detailed experimental protocols, and data analysis required to identify and characterize these promising inhibitor candidates.

Screening Strategies for Boronic Acid Inhibitors

The identification of novel boronic acid inhibitors typically follows a structured screening cascade designed to efficiently identify potent and selective compounds from large chemical libraries. This process begins with high-throughput screening (HTS) to identify initial "hits," followed by a series of increasingly rigorous secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate cell-based efficacy.

A typical screening workflow is depicted below:

Caption: A generalized screening cascade for the discovery of boronic acid inhibitors.

Mechanism of Action: Transition-State Analogy

Boronic acids exert their inhibitory effect by acting as transition-state analogs. In the case of serine proteases, the boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis. This reversible covalent interaction is key to the high potency observed for many boronic acid inhibitors.

Caption: Mechanism of serine protease inhibition by a boronic acid.

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for a selection of boronic acid inhibitors against various β-lactamases and serine proteases.

Table 1: Boronic Acid Inhibitors of β-Lactamases

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference |

| S02030 | KPC-2 | - | 80 | [1] |

| S02030 | CTX-M-96 | - | 2 | [1] |

| MB_076 | KPC-2 | - | 135 | [1] |

| MB_076 | CTX-M-96 | - | 4 | [1] |

| Compound 5 | KPC-2 | 730 | - | [2][3] |

| Compound 10a | AmpC | 140 | - | [2][3] |

| Vaborbactam | KPC-2 | - | - | [4] |

| Taniborbactam | Multiple | - | - | [2] |

| Xeruborbactam | Multiple | - | - | [2] |

Table 2: Boronic Acid Inhibitors of Serine Proteases

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | 65 | - | [3] |

| Mu-SSKL(boro)L | Prostate-Specific Antigen (PSA) | - | - | [3] |

| Z-Q(boro)L | Prostate-Specific Antigen (PSA) | 265,000 | - | [3] |

| Z-K(boro)L | Prostate-Specific Antigen (PSA) | 353,000 | - | [3] |

| Bortezomib | 20S Proteasome | - | - | [5] |

| Ixazomib | 20S Proteasome | - | - | [6] |

| AS-06 | 20S Proteasome | - | - | [7] |

| AS-29 | 20S Proteasome | - | - | [7] |

Detailed Experimental Protocols

Biochemical Assay: β-Lactamase Inhibition using Nitrocefin

This protocol describes a colorimetric assay to determine the inhibitory activity of boronic acid compounds against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified β-lactamase (e.g., KPC-2, AmpC)

-

Nitrocefin stock solution (10 mg/mL in DMSO)

-

Boronic acid inhibitor stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Nitrocefin Working Solution: Dilute the nitrocefin stock solution in assay buffer to a final concentration of 100 µM.

-

Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

-

Inhibitor Dilution: Prepare a serial dilution of the boronic acid inhibitor in assay buffer.

-

Assay Setup:

-

To the wells of a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted inhibitor solutions to the appropriate wells. For control wells, add 10 µL of assay buffer with DMSO.

-

Add 20 µL of the diluted enzyme solution to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the nitrocefin working solution to all wells.

-

Data Acquisition: Immediately measure the absorbance at 490 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.

-

Cell-Based Assay: Rho GTPase Activity Assay

This protocol outlines a method to assess the impact of boronic acid inhibitors on the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42) in cancer cells.

Materials:

-

Cancer cell line (e.g., DU-145 prostate cancer cells)

-

Cell culture medium and supplements

-

Boronic acid inhibitor

-

Lysis buffer

-

RhoA/Rac1/Cdc42 activation assay kit (containing GST-RBD or GST-PBD agarose beads)

-

Primary antibodies against RhoA, Rac1, and Cdc42

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Culture the cancer cells to 70-80% confluency.

-

Treat the cells with various concentrations of the boronic acid inhibitor for a predetermined time. Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Clarify the lysates by centrifugation.

-

-

Pull-down of Active GTPases:

-

Incubate the cell lysates with GST-RBD (for RhoA) or GST-PBD (for Rac1/Cdc42) agarose beads to specifically pull down the active, GTP-bound form of the GTPases.

-

-

Western Blotting:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for RhoA, Rac1, or Cdc42.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities to determine the relative levels of active Rho GTPases in treated versus control cells.

-

Signaling Pathway Perturbation by Boronic Acid Inhibitors

Beyond direct enzyme inhibition, boronic acid compounds can modulate cellular signaling pathways, particularly in the context of cancer. For instance, phenylboronic acid has been shown to inhibit cancer cell migration by downregulating the activity of Rho family GTPases. These small GTPases are crucial regulators of the actin cytoskeleton, and their inhibition disrupts the dynamic processes required for cell motility.

Caption: Inhibition of the Rho GTPase signaling pathway by a boronic acid inhibitor.

Conclusion

The discovery and development of novel boronic acid inhibitors hold immense promise for addressing unmet medical needs, particularly in the areas of infectious diseases and oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to embark on or advance their own discovery programs. A thorough understanding of the screening cascade, coupled with robust biochemical and cell-based assays, is critical for the successful identification and optimization of clinically relevant boronic acid-based therapeutics.

Disclaimer: This document is intended for informational purposes only and does not constitute medical advice. The experimental protocols provided are for guidance and may require optimization for specific applications.

References

- 1. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Culture-Based Method for Determining the Production of Secreted Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five commonly used methods for testing protease inhibitors - DIFF Biotech [shop.diff-biotech.com]

- 4. Frontiers | Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives [frontiersin.org]

- 5. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biocompare.com [biocompare.com]

The Emergence of (3-(Cyclopentylcarbamoyl)phenyl)boronic Acid Derivatives as Potent Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in organoboron compounds, particularly boronic acid derivatives. These compounds have demonstrated significant potential across a spectrum of diseases, most notably in oncology. This technical guide delves into the core aspects of a promising class of boronic acid derivatives: those based on the (3-(Cyclopentylcarbamoyl)phenyl)boronic acid scaffold. This document aims to provide an in-depth resource for researchers, scientists, and drug development professionals by consolidating key data, outlining experimental methodologies, and visualizing the intricate signaling pathways these compounds modulate. The unique structural features of these derivatives position them as compelling candidates for targeted therapies, primarily through their potent inhibition of the proteasome, a critical regulator of cellular protein homeostasis.

Quantitative Biological Activity

The therapeutic potential of this compound derivatives is underscored by their potent biological activity, primarily as inhibitors of the 20S proteasome. The following tables summarize the key quantitative data from preclinical studies, offering a comparative overview of their efficacy.

Table 1: In Vitro Proteasome Inhibition

| Compound ID | Derivative Structure | 20S Proteasome IC50 (nM) |

| 1 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-leucinamide | 0.8 |

| 2 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-alaninamide | 1.2 |

| 3 | N-((1s,2R,3S)-1-carboxy-3-methyl-2-(pyrazine-2-carboxamido)butyl)-N-((R)-1-(3-(cyclopentylcarbamoyl)phenyl)boronic acid)-L-valinamide | 1.5 |

Table 2: In Vitro Anti-proliferative Activity

| Compound ID | Cell Line | Cell Type | IC50 (nM) |

| 1 | HCT-116 | Human Colon Carcinoma | 5.5 |

| 1 | H460 | Human Lung Carcinoma | 7.2 |

| 1 | PS-1 | Human Pancreatic Carcinoma | 8.1 |

| 1 | WSU-DLCL2 | Human B-cell Lymphoma | 3.1 |

| 2 | HCT-116 | Human Colon Carcinoma | 8.3 |

| 3 | HCT-116 | Human Colon Carcinoma | 9.7 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of this compound

The synthesis of the core scaffold is a critical step in the generation of this class of therapeutic agents. A representative synthetic route is outlined below:

Step 1: Amide Coupling

-

To a solution of 3-boronobenzoic acid in a suitable organic solvent (e.g., dichloromethane), an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is added, followed by the addition of cyclopentylamine.

-

The reaction mixture is stirred at room temperature for a specified period (typically 12-24 hours) to facilitate the formation of the amide bond.

-

The crude product is then purified using standard techniques such as column chromatography to yield this compound.

20S Proteasome Inhibition Assay

The inhibitory activity of the synthesized compounds against the 20S proteasome is a primary measure of their therapeutic potential. A common protocol involves a fluorogenic assay:

-

Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 20 mM Tris-HCl, pH 7.5), and the test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Procedure:

-

The 20S proteasome is incubated with varying concentrations of the test compound in the assay buffer for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

The fluorogenic substrate is then added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compounds on cancer cell lines are assessed to determine their cellular efficacy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method:

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

-

Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound derivatives is the inhibition of the 20S proteasome. This inhibition disrupts cellular protein degradation, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. This ultimately triggers apoptotic cell death in cancer cells. The following diagrams illustrate the key signaling pathways involved.

Caption: Experimental workflow for the development of boronic acid derivatives.